Cas no 2713-33-9 (3,4-Difluorophenol)
3,4-Difluorophenol Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Difluorophenol
- 3,4-Difluoropheno
- 3,4-2-fluorophenol
- 3, 4 - two fluorine phenol
- 3,4-Difluor-phenol
- Phenol,3,4-difluoro
- Phenol, 3,4-difluoro-
- 3,4-difluoro phenol
- BNPWVUJOPCGHIK-UHFFFAOYSA-N
- 3 4-difluorophenol
- 3,4-difluoro-phenol
- PubChem2315
- KSC202Q5J
- BNPWVUJOPCGHIK-UHFFFAOYSA-
- HMS1719N03
- SBB085753
- CM11728
- TF10046
- TRA0083184
- AS00210
- ST2417243
- AB0011563
- AM2004
- 3,4-Difluorophenol,98%
- DB-023863
- 3,4-Difluorophenol, 99%
- MFCD00010315
- BCP31751
- EN300-16591
- CS-W020114
- DTXCID90104086
- DTXSID50181595
- AC-23579
- J-511155
- PS-9149
- SCHEMBL15677
- NS00120455
- Z56347116
- AKOS000121594
- 2713-33-9
-
- MDL: MFCD00010315
- Inchi: 1S/C6H4F2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
- InChI Key: BNPWVUJOPCGHIK-UHFFFAOYSA-N
- SMILES: FC1=C(C([H])=C([H])C(=C1[H])O[H])F
- BRN: 2081085
Computed Properties
- Exact Mass: 130.02300
- Monoisotopic Mass: 130.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: White crystals
- Density: 1.2483 (estimate)
- Melting Point: 34-38 °C (lit.)
- Boiling Point: 85 °C/20 mmHg(lit.)
- Flash Point: Fahrenheit: 136.4 ° f
Celsius: 58 ° c - Refractive Index: 1.495
- PSA: 20.23000
- LogP: 1.67040
- Solubility: Not available
3,4-Difluorophenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H228,H315,H319,H335
- Warning Statement: P210,P261,P305+P351+P338
- Hazardous Material transportation number:UN 1325 4.1/PG 2
- WGK Germany:3
- Hazard Category Code: 11-21/22-34
- Safety Instruction: S26-S36-S45-S36/37/39-S16
-
Hazardous Material Identification:
- HazardClass:4.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Risk Phrases:R11; R20/21/22; R34
- Packing Group:II
- Safety Term:4.1
- Packing Group:II
- Hazard Level:4.1
3,4-Difluorophenol Customs Data
- HS CODE:29081000
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
3,4-Difluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002091-5g |
3,4-Difluorophenol |
2713-33-9 | 99% | 5g |
£11.00 | 2022-03-01 | |
| Fluorochem | 002091-25g |
3,4-Difluorophenol |
2713-33-9 | 99% | 25g |
£28.00 | 2022-03-01 | |
| Fluorochem | 002091-100g |
3,4-Difluorophenol |
2713-33-9 | 99% | 100g |
£84.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D120810-25g |
3,4-Difluorophenol |
2713-33-9 | >98.0%(GC) | 25g |
¥499.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D120810-5g |
3,4-Difluorophenol |
2713-33-9 | >98.0%(GC) | 5g |
¥199.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D120810-100g |
3,4-Difluorophenol |
2713-33-9 | >98.0%(GC) | 100g |
¥1441.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011116-100g |
3,4-Difluorophenol |
2713-33-9 | 98% | 100g |
¥671 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011116-25g |
3,4-Difluorophenol |
2713-33-9 | 98% | 25g |
¥163 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011116-5g |
3,4-Difluorophenol |
2713-33-9 | 98% | 5g |
¥41 | 2024-05-24 | |
| TRC | D473433-50mg |
3,4-Difluorophenol |
2713-33-9 | 50mg |
$ 50.00 | 2022-06-05 |
3,4-Difluorophenol Suppliers
3,4-Difluorophenol Related Literature
-
Andrew Mills,Richard H. Davies,David Worsley Chem. Soc. Rev. 1993 22 417
Additional information on 3,4-Difluorophenol
Exploring the Versatile Applications and Properties of 3,4-Difluorophenol (CAS No. 2713-33-9)
3,4-Difluorophenol (CAS No. 2713-33-9) is a fluorinated aromatic compound that has gained significant attention in various industrial and research applications. This compound, characterized by the presence of two fluorine atoms on the phenol ring, exhibits unique chemical properties that make it valuable in pharmaceuticals, agrochemicals, and material science. The increasing demand for fluorinated compounds in modern chemistry has positioned 3,4-Difluorophenol as a key intermediate in synthetic processes.
The molecular structure of 3,4-Difluorophenol consists of a phenol ring substituted with fluorine atoms at the 3 and 4 positions. This structural configuration enhances its reactivity and stability, making it an ideal candidate for nucleophilic substitution reactions. Researchers often utilize this compound to synthesize more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The 3,4-difluorophenol derivatives are known for their improved bioavailability and metabolic stability, which are critical factors in drug design.
In the pharmaceutical industry, 3,4-Difluorophenol serves as a building block for various therapeutic agents. Its derivatives are commonly found in medications targeting central nervous system (CNS) disorders, cardiovascular diseases, and anti-inflammatory treatments. The fluorine atoms in the compound contribute to enhanced binding affinity with biological targets, a feature that has made fluorinated phenols particularly valuable in medicinal chemistry. Recent studies have explored its potential in developing novel 3,4-difluorophenol-based drugs with improved efficacy and reduced side effects.
The agrochemical sector also benefits from the unique properties of 3,4-Difluorophenol. It is frequently employed in the synthesis of advanced pesticides and herbicides. The introduction of fluorine atoms increases the lipophilicity of these compounds, enhancing their ability to penetrate plant tissues and improve pest control efficiency. As sustainable agriculture gains momentum, researchers are investigating eco-friendly 3,4-difluorophenol formulations that maintain high efficacy while minimizing environmental impact.
Material science represents another promising application area for 3,4-Difluorophenol. The compound's ability to modify polymer properties has led to its use in creating specialized coatings and adhesives. Fluorinated phenols can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy to materials. These features are particularly valuable in industries requiring high-performance materials, including aerospace, electronics, and automotive manufacturing.
From a synthetic chemistry perspective, 3,4-Difluorophenol offers several advantages. Its relatively simple structure allows for straightforward functionalization, enabling chemists to create diverse derivatives with tailored properties. The compound's stability under various reaction conditions makes it a reliable starting material for multi-step syntheses. Recent advancements in fluorination techniques have further improved the accessibility and cost-effectiveness of 3,4-difluorophenol production, expanding its potential applications.
The growing interest in green chemistry has prompted investigations into more sustainable methods for producing 3,4-Difluorophenol. Traditional synthesis routes often involve harsh conditions and generate significant waste. However, emerging technologies such as electrochemical fluorination and catalytic processes show promise for reducing the environmental footprint of 3,4-difluorophenol manufacturing. These developments align with global efforts to promote cleaner chemical production while maintaining high yields and purity standards.
Analytical characterization of 3,4-Difluorophenol typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods ensure the compound's purity and verify its structural integrity, which are crucial for research and industrial applications. Standardization of analytical protocols has facilitated quality control in 3,4-difluorophenol applications across different sectors.
Market trends indicate steady growth in demand for 3,4-Difluorophenol, driven primarily by the pharmaceutical and agrochemical industries. The compound's versatility and the expanding range of 3,4-difluorophenol uses contribute to its commercial significance. Manufacturers are responding to this demand by optimizing production scales and exploring new synthetic routes to ensure consistent supply. Regional markets in North America, Europe, and Asia-Pacific are particularly active in 3,4-difluorophenol trade, reflecting global interest in this valuable chemical intermediate.
Safety considerations for handling 3,4-Difluorophenol follow standard laboratory protocols for phenolic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) and ventilation are recommended when working with this chemical. Material safety data sheets (MSDS) provide detailed guidelines for storage, handling, and disposal of 3,4-difluorophenol solutions, ensuring safe practices in both research and industrial settings.
Future research directions for 3,4-Difluorophenol may focus on expanding its applications in emerging technologies. Areas such as organic electronics, nanotechnology, and biomedical devices could benefit from the unique properties of fluorinated phenolic compounds. The development of novel 3,4-difluorophenol derivatives with specialized functions remains an active area of investigation, offering potential breakthroughs in multiple scientific disciplines.
In conclusion, 3,4-Difluorophenol (CAS No. 2713-33-9) represents a versatile and valuable compound with wide-ranging applications across multiple industries. Its unique chemical properties, coupled with ongoing research and development efforts, ensure its continued relevance in scientific and industrial contexts. As synthetic methodologies advance and new applications emerge, 3,4-difluorophenol-based technologies are poised to contribute significantly to innovations in chemistry, medicine, and materials science.
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